Mitiglinide calcium
CAS No.: 145525-41-3
Cat. No.: VC20771678
Molecular Formula: C19H25CaNO3
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 145525-41-3 |
---|---|
Molecular Formula | C19H25CaNO3 |
Molecular Weight | 355.5 g/mol |
IUPAC Name | calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate |
Standard InChI | InChI=1S/C19H25NO3.Ca/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);/t15-,16+,17-;/m0./s1 |
Standard InChI Key | KWKIVJHIPMALGE-VNMUXGFYSA-N |
Isomeric SMILES | C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O.[Ca] |
SMILES | C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].[Ca+2] |
Canonical SMILES | C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.[Ca] |
Appearance | Powder |
Chemical Properties and Structure
Mitiglinide calcium is a calcium salt of mitiglinide with the molecular formula C38H48CaN2O6 and a molecular weight of 668.88 g/mol . Structurally, it is described as calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate . The parent compound mitiglinide has a molecular formula of C19H25NO3 with a molecular weight of 315.4 g/mol .
Physical and Chemical Characteristics
The following table summarizes the key physical and chemical properties of mitiglinide calcium:
Property | Value |
---|---|
Molecular Formula | C38H48CaN2O6 |
Molecular Weight | 668.88 g/mol |
CAS Number | 145525-41-3 |
Solubility | ≥33.45 mg/mL in DMSO with gentle warming; insoluble in water; ≥10.14 mg/mL in ethanol |
Storage Conditions | Recommended at -20°C |
Chemical Classification | Succinic acid derivative; Meglitinide class |
Mitiglinide is classified as a monocarboxylic acid and a member of benzenes, and it shares structural similarities with other meglitinide-type compounds while exhibiting a high affinity for SUR1 subunits .
Mechanism of Action
Mitiglinide calcium exerts its glucose-lowering effects through a well-characterized mechanism targeting pancreatic beta cells. The primary mechanism involves the modulation of ATP-sensitive potassium (KATP) channels, which are crucial for glucose-stimulated insulin secretion.
Molecular Targets
Mitiglinide stimulates insulin secretion by binding to and blocking ATP-sensitive K+ (KATP) channels (specifically the Kir6.2/SUR1 complex) in pancreatic beta-cells . This interaction leads to the closure of potassium channels, which causes membrane depolarization. The depolarization subsequently stimulates calcium influx through voltage-gated calcium channels, resulting in elevated intracellular calcium levels that trigger the exocytosis of insulin granules .
Receptor Selectivity
What distinguishes mitiglinide from other insulin secretagogues is its high selectivity for the pancreatic beta-cell KATP channels. In comparative studies with other sulfonylureas, mitiglinide shows a higher selectivity for the beta-cell type of SUR1/Kir6.2 than the cardiac and smooth muscle types of KATP channels when compared with glibenclamide and glimepiride . This selectivity profile contributes to its favorable efficacy and safety profile.
Mitiglinide has stronger affinity for SU receptors (SUR1) than other insulinotropic SU receptor ligands, namely, repaglinide and nateglinide . Additionally, research indicates that mitiglinide may also act as an agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), suggesting potential pleiotropic effects beyond insulin secretion .
Pharmacological Properties
Pharmacokinetics
Mitiglinide exhibits a distinctive pharmacokinetic profile characterized by rapid absorption and elimination, which aligns with its clinical purpose of controlling postprandial glucose excursions.
When administered to healthy adult male subjects in single doses of 5 mg, 10 mg, or 20 mg immediately before meals, mitiglinide showed the following pharmacokinetic parameters :
Parameter | Mitiglinide | Nateglinide | Repaglinide |
---|---|---|---|
Time to peak plasma concentration (Cmax) | 0.23-0.28 hours | 0.9-1.8 hours | 0.5 hours |
Half-life (t1/2) | ~1.2 hours | 1.1-1.3 hours | ~0.8 hours |
These data indicate that mitiglinide has a more rapid initial rise in blood concentration compared to nateglinide and repaglinide, while maintaining a comparable elimination half-life . This rapid absorption and elimination profile enables mitiglinide to trigger a quick and short-acting insulin secretory response that effectively mimics normal physiological insulin secretion patterns observed in healthy individuals .
Pharmacodynamics
The pharmacodynamic properties of mitiglinide are characterized by its rapid onset of action and short duration, making it particularly suitable for addressing postprandial hyperglycemia. In vitro and in vivo studies have demonstrated that the insulinotropic effect of mitiglinide is more potent than that of nateglinide, with superior control of postprandial hyperglycemia in both normal and diabetic animal models .
Due to its short-acting nature, mitiglinide is unlikely to cause hypoglycemic effects early in the morning or between meals, which represents a significant advantage over longer-acting insulin secretagogues . This pharmacodynamic profile positions mitiglinide as a potential first-choice drug for managing the early stages of type 2 diabetes mellitus .
Clinical Applications
Glycemic Control
Clinical trials have consistently demonstrated the efficacy of mitiglinide in improving various parameters of glycemic control in patients with type 2 diabetes. Mitiglinide treatment has been shown to significantly reduce:
-
Fasting plasma glucose levels
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Hemoglobin A1c (HbA1c) levels
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Glycated albumin (GA) levels
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Postprandial glucose excursions
Mitiglinide and Voglibose Combination
The combination of mitiglinide with alpha-glucosidase inhibitors such as voglibose has shown promising results in clinical studies. A fixed-dose combination of 10 mg of mitiglinide and 0.2 mg of voglibose demonstrated significant improvements in postprandial glycemic excursions in Japanese type 2 diabetes patients .
In one study, after a 2-week baseline period, eleven type 2 diabetes patients were treated with mitiglinide alone for 2 weeks followed by the mitiglinide/voglibose combination for 6 weeks. The results showed that postprandial glycemic excursions after all three meals were significantly lower during the combination therapy compared to both the baseline period and the mitiglinide monotherapy period .
The mechanism behind this enhanced effect involves complementary actions: mitiglinide stimulates early-phase serum insulin secretion, while the combination therapy also produced sustained glucagon-like peptide-1 (GLP-1) production .
Effects Beyond Glycemic Control
Mitiglinide has demonstrated several beneficial effects beyond its primary glucose-lowering action:
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Reduction in free fatty acids (FFA) at 60 minutes after meal tolerance tests in type 2 diabetes patients
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Decrease in urinary albumin levels after 12 months of treatment, suggesting potential renoprotective effects
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Suppression of postprandial increases in oxidative stress and inflammatory markers in diabetes patients
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Reduction in plasma nitrotyrosine, malondialdehyde, and oxidized low-density lipoprotein levels
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Preservation of plasma total radical-trapping antioxidant parameters compared with placebo
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Decrease in levels of proinflammatory cytokines such as interleukin-6, interleukin-18, and tumor necrosis factor-α
These findings suggest that mitiglinide may have cardiovascular protective effects through its ability to reduce oxidative stress and vascular inflammation, potentially helping to prevent diabetic cardiovascular complications .
Comparative Analysis with Other Antidiabetic Medications
Comparison with Other Glinides
When compared with other glinides like nateglinide and repaglinide, mitiglinide demonstrates distinct pharmacological properties:
Property | Mitiglinide | Nateglinide | Repaglinide |
---|---|---|---|
Receptor Affinity | Higher affinity for SUR1 | Lower affinity for SUR1 | Lower affinity for SUR1 |
Onset of Action | More rapid | Less rapid | Less rapid |
Time to Peak Plasma Concentration | 0.23-0.28 hours | 0.9-1.8 hours | 0.5 hours |
Half-life | ~1.2 hours | 1.1-1.3 hours | ~0.8 hours |
Potency of Insulinotropic Effect | Higher | Lower | Intermediate |
These differences highlight mitiglinide's distinctive pharmacological profile, particularly its rapid onset of action and high potency in stimulating insulin secretion .
Comparison with Sulfonylureas
Traditional sulfonylureas such as glibenclamide and glimepiride have been associated with an increased risk of cardiovascular complications and increased fatality rates after myocardial infarction in type 2 diabetes patients . In contrast, mitiglinide may offer more favorable cardiovascular effects in diabetic patients due to its selective binding to pancreatic KATP channels and its beneficial effects on oxidative stress and inflammation .
Moreover, unlike long-acting sulfonylureas, mitiglinide's short duration of action reduces the risk of hypoglycemia, making it a safer alternative for certain patient populations .
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